tert-Butyl (4-ethynyl-2-methylcyclohexyl)carbamate
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Overview
Description
tert-Butyl (4-ethynyl-2-methylcyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, an ethynyl group, and a methylcyclohexyl group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-ethynyl-2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-ethynyl-2-methylcyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-ethynyl-2-methylcyclohexyl)carbamate can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of ethyl or other reduced derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential use as a protective group in peptide synthesis.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Used in the development of enzyme inhibitors and other therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (4-ethynyl-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl (4-ethynylphenyl)carbamate: A structurally related compound with an ethynyl group on a phenyl ring instead of a cyclohexyl ring.
Uniqueness:
- The presence of both an ethynyl group and a methylcyclohexyl group in tert-Butyl (4-ethynyl-2-methylcyclohexyl)carbamate provides unique reactivity and selectivity compared to simpler carbamates.
- Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H23NO2 |
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Molecular Weight |
237.34 g/mol |
IUPAC Name |
tert-butyl N-(4-ethynyl-2-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C14H23NO2/c1-6-11-7-8-12(10(2)9-11)15-13(16)17-14(3,4)5/h1,10-12H,7-9H2,2-5H3,(H,15,16) |
InChI Key |
JUTODZJSKZPSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1NC(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
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